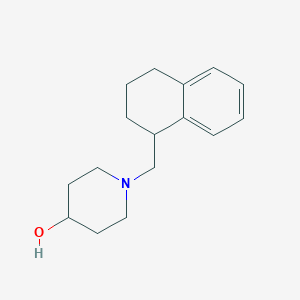
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.36 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Affinity and Selectivity as σ Ligands
- Binding Affinities for σ Receptors : Certain derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol have shown binding affinities to σ1 and σ2 receptors. This includes compounds with subnanomolar IC50 values, indicating high potency (Berardi et al., 1998).
- Selective σ1 and σ2 Ligands : Some derivatives displayed significant selectivity, over 100,000-fold, for either σ1 or σ2 receptors, which could be of interest in receptor-specific studies or therapeutic applications (Berardi et al., 1998).
Potential in Antimalarial Research
- Antimalarial Activity : Derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol have been investigated for antimalarial activities. One compound was found to be about twice as active as chloroquine against Plasmodium falciparum and showed significant in vivo activity (Barlin et al., 1991).
Applications in Oncology
- Antiproliferative Activity in Tumor Research : Certain compounds with the 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol structure have shown antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Radiochemistry and Diagnostic Applications
- Positron Emission Tomography (PET) Tracers : Some derivatives have been studied for their potential as PET tracers in oncology, given their selective binding to σ receptors. Modifications have been made to reduce lipophilicity for better clinical application (Abate et al., 2011).
Tautomeric Properties and Applications
- Investigation of Tautomeric Properties : The tautomeric properties of derivatives, including the influence of protonation and metal salt addition, have been studied. This research aids in understanding the chemical behavior under various conditions, which is valuable in synthesis and material science (Deneva et al., 2013).
Adrenergic Activity
- Adrenergic Properties : Some derivatives have been assessed for their α and β adrenergic properties. These studies contribute to understanding their interaction with adrenergic receptors, which could be relevant in cardiovascular and neurological research (Macchia et al., 2002).
Propriétés
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-2,4,7,14-15,18H,3,5-6,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNGHOBCSXOYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
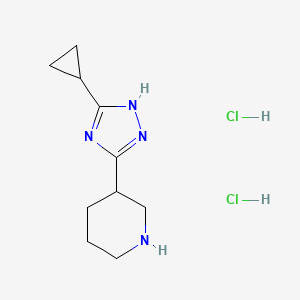
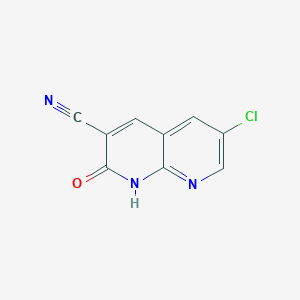

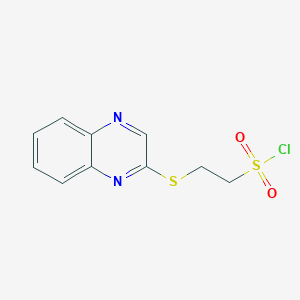
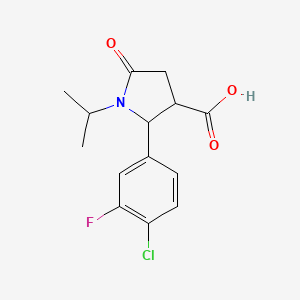
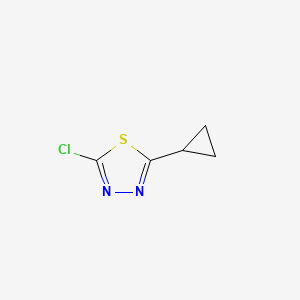
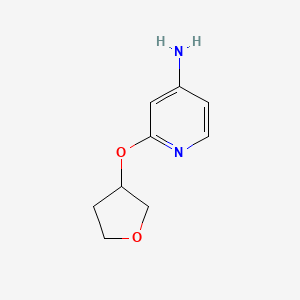
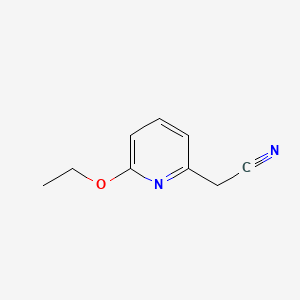

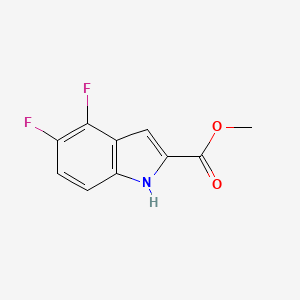

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)